(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol
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Overview
Description
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a trifluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,4,5-trifluorobenzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 3,4,5-trifluorobenzaldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or dichloromethane.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentanone.
Reduction: Formation of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentane.
Substitution: Formation of brominated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol
- (1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol
- (1R,2S)-2-(3,4,5-trichlorophenyl)cyclopentan-1-ol
Uniqueness
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer or different substituents. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H11F3O |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2/t7-,10+/m0/s1 |
InChI Key |
CMEDCFNGNXXZJI-OIBJUYFYSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)C2=CC(=C(C(=C2)F)F)F |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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